6,7-Dimethyltetralin
CAS No.: 1076-61-5
Cat. No.: VC21001822
Molecular Formula: C12H16
Molecular Weight: 160.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076-61-5 |
|---|---|
| Molecular Formula | C12H16 |
| Molecular Weight | 160.25 g/mol |
| IUPAC Name | 6,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | MHPANBVNWFIJJM-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(CCCC2)C=C1C |
| Canonical SMILES | CC1=CC2=C(CCCC2)C=C1C |
| Boiling Point | 252.0 °C |
| Melting Point | 10.0 °C |
Introduction
Chemical Structure and Identification
6,7-Dimethyltetralin (C₁₂H₁₆) belongs to the tetralin family, specifically classified as a dimethyl-substituted tetrahydronaphthalene. The compound consists of a benzene ring fused to a cyclohexane ring, with methyl groups positioned adjacently on the aromatic portion of the molecule. This particular structural arrangement contributes to its distinct physical and chemical properties.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1076-61-5 |
| IUPAC Name | 6,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
| Molecular Formula | C₁₂H₁₆ |
| IUPAC Standard InChIKey | MHPANBVNWFIJJM-UHFFFAOYSA-N |
| SMILES Notation | Cc1cc2CCCCc2cc1C |
Physical and Chemical Properties
6,7-Dimethyltetralin exhibits specific physicochemical properties that influence its behavior in various chemical environments. Understanding these properties is essential for predicting its reactivity and applications in synthesis.
Physical Properties
The physical properties of 6,7-Dimethyltetralin are well-documented in chemical databases and research literature:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 160.255 | g/mol |
| Density | 0.949 | g/cm³ |
| Melting Point | 10 | °C |
| Boiling Point | 252.4 (at 760 mmHg) | °C |
| Flash Point | 101.5 | °C |
| Vapor Pressure | 0.0308 (at 25°C) | mmHg |
| LogP | 3.18220 | - |
| Index of Refraction | 1.536 | - |
| Exact Mass | 160.12500 | - |
These properties demonstrate that 6,7-Dimethyltetralin is a relatively high-boiling liquid at room temperature with moderate lipophilicity as indicated by its LogP value .
Chemical Reactivity
The chemical reactivity of 6,7-Dimethyltetralin is primarily determined by its aromatic ring system and aliphatic portion. The compound can undergo various reactions typical of aromatic systems, including electrophilic aromatic substitution reactions. The methyl groups at positions 6 and 7 serve as electron-donating groups, increasing the electron density of the aromatic ring and thereby enhancing its reactivity toward electrophilic substitution reactions. Additionally, the saturated cyclohexane portion allows for functionalization through various means, making the compound versatile in organic synthesis applications .
Synthesis and Production Methods
The synthesis of 6,7-Dimethyltetralin has been documented in various scientific publications dating back to the 1930s, indicating its long-standing importance in chemical research.
Historical Synthesis Methods
Early synthesis methods for 6,7-Dimethyltetralin were documented in Coulson's work published in the Journal of the Chemical Society in 1938. This pioneering research established fundamental approaches to the compound's preparation, which have been refined and expanded upon by subsequent researchers .
Contemporary Synthesis Approaches
More recent synthetic methodologies have been described by researchers such as Yalpani, Lunow, and Koester in Chemische Berichte (1989). Their work demonstrated improved synthetic routes with enhanced yields and purity. Additionally, Skwartschenko et al. (1958) and Lagidze and Loladze (1962) have contributed significant refinements to the synthesis methodologies, particularly focusing on stereoselective approaches and optimal reaction conditions .
The synthesis typically involves the hydrogenation of the corresponding dimethylnaphthalene or alternatively, the direct construction of the tetralin system through cyclization reactions of appropriately substituted precursors. These methods allow for the selective preparation of 6,7-Dimethyltetralin with high purity, essential for its application in subsequent chemical transformations .
Structural Isomers and Related Compounds
6,7-Dimethyltetralin exists within a family of structural isomers that share the same molecular formula but differ in the arrangement of atoms.
Structural Isomers
Several structural isomers of 6,7-Dimethyltetralin have been identified and characterized:
-
1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
-
2,2-dimethyl-1,2,3,4-tetrahydronaphthalene
-
2,6-dimethyl-1,2,3,4-tetrahydronaphthalene
-
2,7-dimethyl-1,2,3,4-tetrahydronaphthalene
-
5,7-dimethyl-1,2,3,4-tetrahydronaphthalene
-
5,8-dimethyl-1,2,3,4-tetrahydronaphthalene
-
1,5-dimethyltetralin
These isomers differ in the positions of the methyl substituents on the tetralin core structure, resulting in distinct physical properties and chemical reactivities .
Compounds with Identical Molecular Formula
Beyond the tetralin-based structural isomers, several other compounds share the C₁₂H₁₆ molecular formula but possess entirely different structural arrangements:
-
1-allyl-4-isopropylbenzene
-
Benzylcyclopentane
-
4-tert-butylstyrene
-
Cyclohexylbenzene
-
(E)-1-(3,4-dimethylphenyl)-1-butene
-
2,3-dimethyl-1-phenyl-2-butene
-
(E)-2-(3,4-dimethylphenyl)-2-butene
-
(E)-(2,4-dimethylphenyl)-1-butene
-
1,1-dimethyl-3-phenylcyclobutane
The existence of these isomers highlights the structural diversity possible within the C₁₂H₁₆ formula, with each compound possessing unique chemical and physical properties .
Research Applications and Significance
The structure of 6,7-Dimethyltetralin makes it valuable in various research contexts, particularly in organic synthesis.
Model Compound for Reaction Studies
The compound has been utilized as a model substrate in various reaction studies, helping researchers understand fundamental organic reaction mechanisms. Its relatively simple structure, combined with the presence of both aromatic and aliphatic portions, makes it an ideal candidate for investigating the selectivity and efficiency of various synthetic transformations .
Reference Standard in Analytical Chemistry
Industrial Applications
While the primary significance of 6,7-Dimethyltetralin lies in its research applications, it also finds use in specific industrial contexts.
Classification in Harmonized System
The compound is classified under Harmonized System (HS) Code 2902909090, which categorizes it as "other aromatic hydrocarbons." This classification has implications for its international trade and regulatory status, with specified taxation parameters:
| Parameter | Value |
|---|---|
| VAT | 17.0% |
| Tax Rebate Rate | 9.0% |
| MFN Tariff | 2.0% |
| General Tariff | 30.0% |
This classification indicates its status as a specialized chemical product in international trade contexts .
Spectroscopic Characteristics
The structural elucidation and identification of 6,7-Dimethyltetralin rely heavily on various spectroscopic techniques that provide insight into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the distinct environments of hydrogen and carbon atoms within the 6,7-Dimethyltetralin molecule. The ¹H NMR spectrum typically shows characteristic signals for the methyl groups attached to the aromatic ring, the aromatic protons, and the aliphatic protons of the cyclohexane portion. These spectral features serve as fingerprints for unambiguous identification of the compound and assessment of its purity .
Mass Spectrometry
Mass spectrometric analysis of 6,7-Dimethyltetralin typically reveals a molecular ion peak at m/z 160, corresponding to its molecular weight. Fragmentation patterns provide additional structural information, particularly regarding the positions of the methyl substituents on the aromatic ring. These patterns are valuable for confirming the compound's identity and distinguishing it from structural isomers .
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